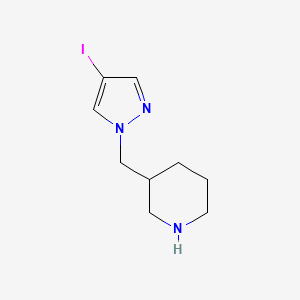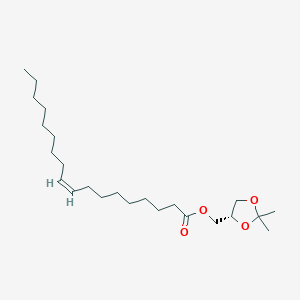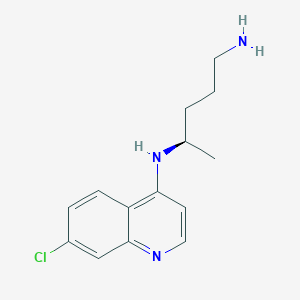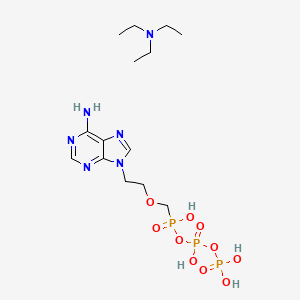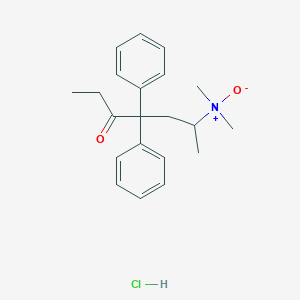
rac Methadone N-Oxide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Methadone N-Oxide Hydrochloride: is a chemical compound with the molecular formula C21H27NO2 (HCl) It is a derivative of methadone, a synthetic opioid used for pain management and opioid dependence treatment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: rac Methadone N-Oxide Hydrochloride can be synthesized by reacting methadone with an oxidizing agent. One common method involves the use of perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction typically requires controlled conditions to ensure the formation of the N-oxide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful monitoring of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: rac Methadone N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to methadone using reducing agents.
Substitution: The N-oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Perbenzoic acid, peroxyacetic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Further oxidized derivatives.
Reduction: Methadone.
Substitution: Substituted methadone derivatives.
Applications De Recherche Scientifique
rac Methadone N-Oxide Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference material for analytical studies and method development.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its potential use in pain management and opioid dependence treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The mechanism of action of rac Methadone N-Oxide Hydrochloride involves its interaction with opioid receptors in the central nervous system. It acts as a full agonist at the µ-opioid receptor, mimicking the effects of natural opioids like endorphins and enkephalins . Additionally, it may interact with other receptors and pathways, contributing to its analgesic and therapeutic effects.
Comparaison Avec Des Composés Similaires
Methadone: The parent compound, used for pain management and opioid dependence treatment.
Acetylmethadol: A derivative with similar opioid properties.
Levacetylmethadol: Another derivative with extended duration of action.
Uniqueness: rac Methadone N-Oxide Hydrochloride is unique due to its N-oxide functional group, which imparts different chemical and biological properties compared to its parent compound and other derivatives. This uniqueness makes it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C21H28ClNO2 |
|---|---|
Poids moléculaire |
361.9 g/mol |
Nom IUPAC |
N,N-dimethyl-5-oxo-4,4-diphenylheptan-2-amine oxide;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-5-20(23)21(16-17(2)22(3,4)24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H |
Clé InChI |
UBXNXUHNYJHAOE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(CC(C)[N+](C)(C)[O-])(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


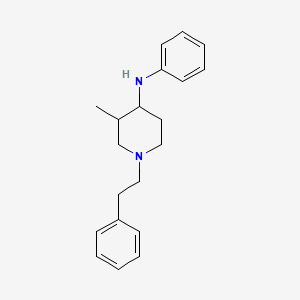
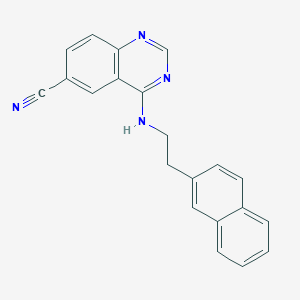


![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)
![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)

